2-({[4-(Furan-2-ylmethyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({[4-(Furan-2-ylmethyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Furan-2-ylmethyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Furan Ring: The furan ring is introduced via nucleophilic substitution reactions, where a furan-2-ylmethyl group is attached to the piperazine ring.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-(Furan-2-ylmethyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[4-(Furan-2-ylmethyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is investigated for its acetylcholinesterase inhibitory activity.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4: These compounds share the piperazine ring and are studied for their biological activities.
Uniqueness
2-({[4-(Furan-2-ylmethyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of the furan, piperazine, and benzothiophene rings in its structure. This unique combination imparts specific biological activities and potential therapeutic applications that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[[2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-4-5-16-17(11-14)29-21(19(16)20(22)27)23-18(26)13-25-8-6-24(7-9-25)12-15-3-2-10-28-15/h2-3,10,14H,4-9,11-13H2,1H3,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALWZLFEXDRVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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